molecular formula C12H7ClN2O B8789191 2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile

2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile

Cat. No. B8789191
M. Wt: 230.65 g/mol
InChI Key: YPUYMIVVJZEKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile is a useful research compound. Its molecular formula is C12H7ClN2O and its molecular weight is 230.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-(4-hydroxyphenyl)nicotinonitrile

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

2-chloro-4-(4-hydroxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H7ClN2O/c13-12-11(7-14)10(5-6-15-12)8-1-3-9(16)4-2-8/h1-6,16H

InChI Key

YPUYMIVVJZEKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1.0 M dichloromethane solution of boron tribromide (12.26 mL, 12.26 mmol) was added to a solution of 2-chloro-4-(4-methoxyphenyl)nicotinonitrile (300 mg, 1.226 mmol) in dichloromethane (10 mL). The mixture was stirred at room temperature for 2 h, diluted with ethyl acetate (50 mL), and carefully quenched with saturated sodium bicarbonate (20 mL). The aqueous layer was separated and extracted with ethyl acetate (2×50 mL). The combined extracts were washed with water (30 mL), brine (30 mL), dried (MgSO4) and concentrated. Silica gel chromatography, eluting with 10-50% ethyl acetate in hexanes, gave 2-chloro-4-(4-hydroxyphenyl)nicotinonitrile as a brown solid (50 mg, 18% yield). 1H NMR (500 MHz, CDCl3) δ ppm 8.55 (1H, δ, J=5.22 Hz), 7.49-7.62 (2H, m), 7.38 (1H, δ, J=5.22 Hz), 6.94-7.05 (2H, m); MS (ES+) m/z: 231 (M+H); LC retention time: 2.841 min (analytical HPLC Method A).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.26 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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